molecular formula C7H10N2O2S3 B2404205 N-(ethylcarbamothioyl)thiophene-2-sulfonamide CAS No. 30490-69-8

N-(ethylcarbamothioyl)thiophene-2-sulfonamide

Cat. No.: B2404205
CAS No.: 30490-69-8
M. Wt: 250.35
InChI Key: VQUVEMMJIWFXDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ethylcarbamothioyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with ethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

Thiophene-2-sulfonyl chloride+Ethyl isothiocyanateThis compound\text{Thiophene-2-sulfonyl chloride} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} Thiophene-2-sulfonyl chloride+Ethyl isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(ethylcarbamothioyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(ethylcarbamothioyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(ethylcarbamothioyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ethylcarbamothioyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylcarbamothioyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

1-ethyl-3-thiophen-2-ylsulfonylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S3/c1-2-8-7(12)9-14(10,11)6-4-3-5-13-6/h3-5H,2H2,1H3,(H2,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUVEMMJIWFXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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